Bevirimat

Description

Propriétés

IUPAC Name |

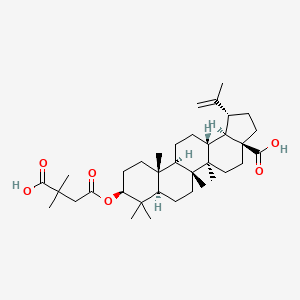

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEJKUQEXFSVCJ-WRFMNRASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169749 | |

| Record name | Bevirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174022-42-5 | |

| Record name | Bevirimat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174022-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevirimat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174022425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bevirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVIRIMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S125DW66N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bevirimat's Primary Molecular Target in the HIV-1 Gag Polyprotein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular target of Bevirimat, a first-in-class HIV-1 maturation inhibitor. It delves into the mechanism of action, presents quantitative data on its efficacy and resistance, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and HIV-1 Maturation

Human Immunodeficiency Virus type 1 (HIV-1) maturation is a critical step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. A key, final cleavage event in this cascade is the separation of the Capsid (CA) protein from the Spacer Peptide 1 (SP1).

This compound (BVM), a derivative of betulinic acid, is a maturation inhibitor that specifically targets this final step of Gag processing.[1][2] Unlike protease inhibitors that target the active site of the viral protease, this compound's unique mechanism of action involves binding directly to the Gag polyprotein, making it a valuable tool in combating HIV-1, including strains resistant to other antiretroviral drugs.[3]

The Primary Molecular Target: The CA-SP1 Cleavage Site

The primary molecular target of this compound is the cleavage site at the junction of the Capsid (CA) and Spacer Peptide 1 (SP1) domains within the HIV-1 Gag polyprotein precursor.[1][3] Specifically, this compound inhibits the proteolytic cleavage between the C-terminus of CA and the N-terminus of SP1.[2][4]

Biochemical and structural studies have revealed that the CA-SP1 region of Gag assembles into a six-helix bundle in the immature virion.[5] this compound binds to this six-helix bundle, stabilizing its structure and thereby physically blocking the HIV-1 protease from accessing and cleaving the CA-SP1 junction.[3][5] This inhibition of the final cleavage step leads to the production of aberrant, non-infectious viral particles with defective cores.[1]

Direct evidence for this compound's interaction with the CA-SP1 cleavage site comes from photoaffinity labeling and mass spectrometry studies, which have successfully mapped the binding site to this region.[3] Furthermore, cryo-electron tomography has provided structural insights into how this compound binding stabilizes the immature Gag lattice.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its analogs against wild-type and resistant HIV-1 strains, as well as the impact of specific Gag mutations on this compound susceptibility.

Table 1: In Vitro Antiviral Activity of this compound and Analogs

| Compound | HIV-1 Strain | IC50 (nM) | EC50 (nM) | Cell Line | Reference |

| This compound | NL4-3 (Wild-Type) | ~10 | - | Multiple | [2] |

| This compound | NL4-3 (Wild-Type) | 65 ± 9 | - | - | |

| This compound Analog (7h) | NL4-3 (SP1-V7A) | 76 | - | MT-4 | [3] |

| This compound Analog (7j) | NL4-3 (SP1-V7A) | 39 | - | MT-4 | [3] |

| This compound Analog (7m) | NL4-3 (SP1-V7A) | <20 | - | MT-4 | [3] |

| This compound Analog (7n) | NL4-3 (SP1-V7A) | <20 | - | MT-4 | [3] |

| This compound Analog (7r) | NL4-3 (SP1-V7A) | <20 | - | MT-4 | [3] |

| This compound Analog (7s) | NL4-3 (SP1-V7A) | <20 | - | MT-4 | [3] |

| GSK3532795 (BMS-955176) | Wild-Type | - | <1 | PBMCs | |

| GSK3532795 (BMS-955176) | V370A Mutant | - | 8 | PBMCs | [5] |

| GSK3532795 (BMS-955176) | Q369H Mutant | - | 17 | PBMCs | [5] |

| GSK3532795 (BMS-955176) | T371A Mutant | - | 25 | PBMCs | [5] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration. Values are approximate and can vary based on experimental conditions.

Table 2: this compound Resistance Mutations in HIV-1 Gag and Fold Change in IC50/EC50

| Mutation Location | Amino Acid Change | Fold Change in IC50/EC50 | Reference |

| CA | H226Y | >10 | |

| CA | L231M | 37.6 | |

| SP1 | A1V | >77.5 | |

| SP1 | A3T | >10 | |

| SP1 | A3V | >10 | |

| SP1 | V7A | >50 (for this compound) | [3] |

| SP1 | Q6H | >10 | |

| SP1 | V7M | >10 | |

| SP1 | T8Δ | >10 | |

| CA | A364V | >1000 | [5] |

| SP1 | V370A | 20-120 | [5] |

Fold change is relative to the wild-type virus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the HIV-1 Gag polyprotein.

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the concentration of a compound that inhibits HIV-1 infection by 50% (IC50).

-

Cell Culture: Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Preparation: Prepare stocks of HIV-1 (e.g., NL4-3) by transfecting 293T cells with a proviral DNA clone. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and store at -80°C.

-

Assay Setup:

-

Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound or its analogs in cell culture medium.

-

Pre-incubate the virus with the serially diluted compound for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-compound mixture.

-

-

Infection and Readout:

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control (no compound) and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Gag Processing

This method is used to visualize the effect of this compound on the cleavage of the Gag polyprotein.

-

Virus Production and Treatment:

-

Transfect 293T cells with an HIV-1 proviral DNA clone.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Virus Pellet and Lysis:

-

Harvest the virus-containing supernatant 48 hours post-transfection.

-

Pellet the virions by ultracentrifugation through a 20% sucrose cushion.

-

Lyse the viral pellets in a denaturing lysis buffer (e.g., containing SDS and a reducing agent).

-

-

SDS-PAGE and Western Blotting:

-

Separate the viral proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Probe the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The accumulation of the p25 (CA-SP1) precursor and a corresponding decrease in the mature p24 (CA) protein indicates inhibition of Gag processing.

Cryo-Electron Tomography (Cryo-ET) of HIV-1 Virions

This technique provides high-resolution 3D structural information of viral particles.

-

Virus Preparation and Vitrification:

-

Produce and purify HIV-1 virions in the presence or absence of this compound.

-

Apply a small volume of the purified virus solution to a glow-discharged electron microscopy grid.

-

Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Transfer the frozen grid to a cryo-transmission electron microscope.

-

Collect a series of images of the virions at different tilt angles.

-

-

Image Processing and Reconstruction:

-

Align the tilt-series images.

-

Reconstruct a 3D tomogram of each virion using weighted back-projection.

-

Use subtomogram averaging to improve the resolution of repeating structures within the virion, such as the Gag lattice.

-

-

Analysis: Analyze the 3D reconstructions to visualize the structural differences between untreated and this compound-treated virions, focusing on the organization of the Gag lattice and the presence of the immature six-helix bundle.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: HIV-1 Gag Polyprotein Processing Pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

The Preclinical Pharmacokinetic and Metabolic Profile of Bevirimat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat, a derivative of betulinic acid, emerged as a first-in-class inhibitor of human immunodeficiency virus (HIV) maturation. Its novel mechanism of action, which targets the final step of Gag polyprotein processing, has positioned it as a significant compound in antiviral research. Unlike many antiretrovirals that interact with the cytochrome P450 (CYP) enzyme system, this compound's metabolic pathway suggests a lower potential for drug-drug interactions, a favorable characteristic for combination therapies. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, synthesizing data from various animal models and in vitro systems to offer a detailed resource for the scientific community.

Pharmacokinetics in Preclinical Models

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, including mice, rats, dogs, and marmosets. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs its clinical development.

Absorption and Bioavailability:

Following oral administration, this compound is readily absorbed.[1] In preclinical animal studies, it has demonstrated good oral bioavailability.[2] The long half-life observed in these models supports the potential for once-daily dosing in humans.[1][3]

Metabolism:

The primary metabolic pathway for this compound is glucuronidation, a phase II metabolic reaction, with minimal involvement of the CYP450 system.[2][4] In vivo and in vitro studies have identified the formation of two monoglucuronide metabolites, designated as mono-BVMG (I) and mono-BVMG (II), and a minor diglucuronide metabolite (di-BVMG).[5]

The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound's metabolism in humans have been identified as UGT1A3, UGT1A4, and UGT2B7.[5] UGT1A3 is the predominant enzyme involved in the formation of mono-BVMG (I), while UGT2B7 contributes to the formation of both monoglucuronide isomers.[5]

Elimination:

The primary route of elimination for this compound and its metabolites is through hepatobiliary excretion.[3] Renal clearance is minimal, accounting for less than 1% of the administered dose.[3]

Data Presentation

The following tables summarize the quantitative pharmacokinetic and metabolic data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Reference(s) |

| SCID-hu Thy/Liv Mice | 100 mg/kg/day (50 mg/kg BID) | Oral | 0.5 - 1 | ~2.5 | Not Reported | [4] |

| Healthy Human Volunteers | 25 mg | Oral | 1 - 3 | 2.62 (Day 1) | 56.3 - 68.9 | [5] |

| Healthy Human Volunteers | 50 mg | Oral | 1 - 3 | 6.02 (Day 1) | 56.3 - 68.9 | [5] |

| Healthy Human Volunteers | 100 mg | Oral | 1 - 3 | 11.09 (Day 1) | 56.3 - 68.9 | [5] |

| HIV-infected Patients | 75-250 mg (single dose) | Oral | Not Reported | Dose-proportional | ~60.3 | [1] |

Note: Data from human studies are included for comparative purposes.

Table 2: In Vitro Glucuronidation Kinetics of this compound in Human Liver and Intestinal Microsomes

| Microsome Source | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Reference(s) |

| Human Liver Microsomes | mono-BVMG (I) | 61 | 27 | [5] |

| Human Liver Microsomes | mono-BVMG (II) | 48 | 16 | [5] |

| Human Intestinal Microsomes | mono-BVMG (II) | 90 | 8.3 | [5] |

Table 3: Species Comparison of this compound Glucuronidation in Liver Microsomes

| Species | Primary Metabolite(s) | Relative Formation Rate | Reference(s) |

| Human | mono-BVMG (I) & (II) | - | [5] |

| Rat | mono-BVMG (I) & (II) | Significant metabolism | [5] |

| Mouse | mono-BVMG (I) & (II) | Conjugation observed | [5] |

| Dog | mono-BVMG (I) | Higher formation rate than other species | [5] |

| Marmoset | mono-BVMG (II) | Higher formation rate than other species | [5] |

Detailed Experimental Protocols

In Vivo Pharmacokinetic and Efficacy Study in SCID-hu Thy/Liv Mice

-

Animal Model: Male C.B-17 severe combined immunodeficient (SCID) mice are surgically implanted with human fetal thymus and liver tissue under the kidney capsule. These implants develop into a functional human thymic organoid.

-

Virus Inoculation: The Thy/Liv implants are directly injected with a known titer of HIV-1.

-

Drug Administration: this compound is administered via oral gavage, typically twice daily. A common vehicle for administration is 10% hydroxypropyl-β-cyclodextrin in water. Dosing regimens in studies have included 10, 30, and 100 mg/kg/day.[5]

-

Blood Sampling: Blood samples for pharmacokinetic analysis are collected at specified time points post-administration via retro-orbital bleeding or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Efficacy Endpoints: Antiviral efficacy is assessed by measuring the viral load (HIV-1 RNA) and p24 antigen levels in the human thymic implant. Protection from T-cell depletion is also evaluated.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism using Liver Microsomes

-

Materials: Pooled human or animal liver microsomes, this compound, UDP-glucuronic acid (UDPGA), alamethicin, MgCl₂, and phosphate buffer (pH 7.4).

-

Incubation:

-

A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations to determine kinetics), alamethicin (to permeabilize the microsomal membrane), and MgCl₂ in phosphate buffer is prepared.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The reaction is initiated by the addition of the cofactor UDPGA.

-

The incubation is carried out at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of this compound glucuronide metabolites.

Bioanalytical Method for this compound Quantification in Plasma (LC-MS/MS)

-

Sample Preparation:

-

A small aliquot of plasma (e.g., 50 µL) is mixed with an internal standard.

-

Protein precipitation is performed by adding a volume of cold acetonitrile (e.g., 200 µL).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred to a clean tube, and may be diluted further before injection into the LC-MS/MS system.

-

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

-

Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.

-

-

Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. The validated range for this compound in human plasma has been reported as 0.02 to 60.0 µg/mL.[6]

Visualizations

Caption: Metabolic pathway of this compound via glucuronidation.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Workflow for in vitro metabolism assay in liver microsomes.

Conclusion

The preclinical data for this compound reveal a pharmacokinetic and metabolic profile that is favorable for an antiretroviral agent. Its good oral bioavailability and long half-life are conducive to a convenient once-daily dosing regimen. The primary metabolic pathway of glucuronidation, with minimal involvement of the CYP450 enzyme system, reduces the likelihood of clinically significant drug-drug interactions with co-administered therapies that are metabolized by CYPs. The use of preclinical models, particularly the SCID-hu Thy/Liv mouse, has been instrumental in demonstrating its in vivo efficacy and understanding its ADME properties. This comprehensive preclinical characterization has provided a strong foundation for the clinical evaluation of this compound and its analogs in the treatment of HIV infection.

References

- 1. pharmaron.com [pharmaron.com]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Potent Activity of the HIV-1 Maturation Inhibitor this compound in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation of anti-HIV drug candidate this compound: identification of human UDP-glucuronosyltransferases and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Bevirimat: An In-Depth Technical Guide to its In Vitro Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat (BVM), a derivative of betulinic acid, was a pioneering compound in the class of antiretroviral drugs known as maturation inhibitors. Its unique mechanism of action, targeting the final stages of the HIV-1 lifecycle, offered a promising new avenue for the treatment of HIV-1 infection, particularly against strains resistant to existing drug classes. This technical guide provides a comprehensive overview of the in vitro antiviral activity spectrum of this compound, detailing its potency against various HIV-1 strains, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound's antiviral activity stems from its ability to specifically inhibit the final proteolytic cleavage of the HIV-1 Gag polyprotein precursor (Pr55^Gag^). During the maturation process of the virus, the viral protease cleaves Gag into several structural proteins, including the capsid protein (CA or p24). The final cleavage step, which releases the C-terminal spacer peptide 1 (SP1) from the CA-SP1 intermediate, is crucial for the proper assembly and condensation of the viral core. This compound binds to the CA-SP1 cleavage site, sterically hindering the viral protease and preventing this final processing step. This disruption leads to the production of immature, non-infectious virions with defective cores, thus halting the viral replication cycle.[1][2][3]

In Vitro Antiviral Activity Spectrum

This compound has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy has been evaluated against a wide range of laboratory-adapted strains, clinical isolates, and drug-resistant variants. Notably, this compound's activity is largely confined to HIV-1, with no significant in vitro activity reported against other viruses such as herpes simplex virus, influenza virus, hepatitis B virus, or hepatitis C virus.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains, as determined by different research groups. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit viral replication by 50%.

| HIV-1 Strain | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |

| NL4-3 (Wild-Type) | MT-4 | p24 Antigen | 0.35 | [2] |

| NL4-3 (Wild-Type) | H9 | Reverse Transcriptase | < 0.35 | [2] |

| IIIB (Wild-Type) | MT-4 | p24 Antigen | 10.3 (mean) | [2] |

| Panel of primary subtype B isolates | PBMC | Reverse Transcriptase | 10.3 (mean) | [2] |

| Drug-Resistant Strains (NRTI, NNRTI, PI resistant) | PBMC | Reverse Transcriptase | 7.8 (mean) | [2] |

| NL4-3/V370A (this compound-Resistant) | MT-4 | p24 Antigen | 7710 | [4] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor; PBMC: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using cell-based assays that measure the inhibition of HIV-1 replication. The two most common methods are the p24 antigen capture ELISA and the reverse transcriptase (RT) activity assay.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein produced in cell culture supernatants, which is a direct indicator of viral replication.

Materials:

-

96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.

-

Cell culture supernatants from HIV-1 infected cells treated with varying concentrations of this compound.

-

Recombinant HIV-1 p24 antigen standard.

-

Biotinylated polyclonal antibody to HIV-1 p24.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the recombinant p24 antigen to generate a standard curve. Cell culture supernatants are collected and clarified by centrifugation.

-

Coating: 96-well plates are pre-coated with an anti-p24 monoclonal antibody.

-

Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 1-2 hours at 37°C.

-

Washing: Wash the plates three to five times with wash buffer to remove unbound material.

-

Detection Antibody: Add 100 µL of biotinylated anti-p24 polyclonal antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the cell culture supernatants. The EC50 value is calculated as the concentration of this compound that results in a 50% reduction in p24 production compared to the untreated control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the cell culture supernatant, which is another marker of viral replication.

Materials:

-

Cell culture supernatants from HIV-1 infected cells treated with varying concentrations of this compound.

-

Lysis buffer to release viral contents.

-

Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including radiolabeled or biotinylated dTTP), MgCl2, and a non-ionic detergent.

-

Trichloroacetic acid (TCA) for precipitation of synthesized DNA (for radioactive assays).

-

Scintillation fluid and a scintillation counter (for radioactive assays).

-

Streptavidin-coated plates and a colorimetric or chemiluminescent substrate (for non-radioactive assays).

Procedure (Non-Radioactive Method):

-

Virus Lysis: Mix cell culture supernatants with an equal volume of lysis buffer.

-

RT Reaction: Add the viral lysate to a reaction mixture containing the template-primer, dNTPs (with biotin-dUTP), and other reaction components. Incubate for 1-2 hours at 37°C to allow for the synthesis of biotinylated DNA.

-

Capture: Transfer the reaction mixture to streptavidin-coated microtiter plates and incubate for 1 hour to allow the biotinylated DNA to bind to the plate.

-

Washing: Wash the plates to remove unincorporated nucleotides and other reaction components.

-

Detection: Add a streptavidin-HRP conjugate and incubate for 30 minutes.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

-

Data Analysis: The amount of signal is proportional to the RT activity. The EC50 value is determined as the concentration of this compound that causes a 50% reduction in RT activity compared to the untreated control.

Visualizations

This compound's Mechanism of Action: Inhibition of HIV-1 Maturation

References

- 1. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (this compound) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. go.drugbank.com [go.drugbank.com]

Structural Basis for Bevirimat's Inhibition of HIV-1 CA-SP1 Cleavage: A Technical Guide

Executive Summary: The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical, late-stage event in the viral lifecycle, involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This process triggers a morphological transformation from a non-infectious, immature virion into a mature, infectious particle. A key, rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein. Bevirimat (BVM), a first-in-class maturation inhibitor, specifically targets and obstructs this CA-SP1 processing step. This technical guide provides an in-depth analysis of the structural and molecular basis of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

The HIV-1 Maturation Pathway and the Role of CA-SP1 Cleavage

HIV-1 assembly is driven by the polymerization of the Gag polyprotein at the host cell's plasma membrane, leading to the budding and release of an immature viral particle.[1][2] This immature virion is non-infectious. To gain infectivity, it must undergo a process called maturation, which is initiated by the viral protease (PR). The protease systematically cleaves the Gag polyprotein (p55) into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, as well as two spacer peptides, SP1 and SP2.[3][4]

The final and most critical cleavage event is the separation of CA from SP1 (processing of the p25 intermediate to p24).[5] This scission occurs within a six-helix bundle formed by six copies of the CA-C-terminal domain (CTD) and the SP1 region at the center of Gag hexamers in the immature lattice.[6][7] Cleavage at this site acts as a molecular switch, triggering a large-scale structural rearrangement of CA proteins, which then assemble into the characteristic conical core of the mature, infectious virion.[4]

This compound's Mechanism of Action: Targeting the Gag Substrate

Unlike protease inhibitors that target the active site of the viral enzyme, this compound's mechanism is unique as it targets the Gag polyprotein substrate itself.[8][9] Crucially, this compound is only effective when Gag is assembled into particles and does not inhibit the cleavage of free Gag in solution.[1] This indicates that the drug's binding site is a conformational epitope formed only upon the assembly of the immature Gag lattice.[1][10]

The primary mode of action is the specific inhibition of the CA-SP1 cleavage.[11][12] By preventing this final processing step, this compound locks the virion in an immature, non-infectious state, characterized by an aberrant, acentric core rather than a mature conical capsid.[1][2]

Structural Basis of Inhibition: Stabilization of the Immature Lattice

High-resolution structural studies using cryo-electron tomography (cryo-ET), in situ cryo-electron microscopy (cryo-EM), and Microcrystal Electron Diffraction (MicroED) have elucidated the precise mechanism of this compound's action.[1][6][7]

-

Binding Pocket: this compound binds within a hydrophobic pocket at the center of the six-helix bundle formed by the CA-CTD and SP1 domains in the immature Gag hexamer.[6][13]

-

Molecular Interactions: The 2.9 Å MicroED structure revealed that a single BVM molecule stabilizes the bundle through both electrostatic interactions involving its dimethylsuccinyl moiety and hydrophobic interactions with its pentacyclic triterpenoid ring.[6]

-

Lattice Stabilization: The binding of this compound acts as a "molecular glue," stabilizing the immature six-helix bundle.[1][2][14] This stabilization physically obstructs the viral protease from accessing the scissile bond between CA and SP1.[1][15] The drug effectively quenches the dynamic motions of the SP1 peptide, preventing the conformational changes required for cleavage.[14][16]

Caption: this compound inhibits the final step of Gag processing.

Caption: this compound binds and stabilizes the central Gag hexamer bundle.

Quantitative Analysis of this compound Activity

The antiviral activity of this compound has been quantified using various virological and biophysical assays. The potency is typically expressed as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

| Parameter | Value | Cell/System Type | HIV-1 Strain | Reference |

| EC₅₀ | 1.9 ± 0.8 ng/mL | MT-2 cells | NL4-3 | [11] |

| EC₅₀ | 0.4 - 2.0 ng/mL | Peripheral Blood Mononuclear Cells (PBMCs) | Various Wild-Type | [11] |

| Plasma Half-life | 58 - 80 hours | Healthy Volunteers | N/A | [11] |

| Cryo-EM Resolution | 3.09 Å | In situ Virus-Like Particles (VLPs) | GagCA-SP1 | [7] |

| MicroED Resolution | 2.9 Å | In vitro CTD-SP1 microcrystals | CTD-SP1 | [6] |

Key Experimental Protocols

The structural and functional understanding of this compound's action relies on several key experimental methodologies.

Structural Analysis: Cryo-Electron Tomography (Cryo-ET)

This technique is used to visualize the three-dimensional structure of individual, BVM-treated virions in a near-native state.

-

Virus Production: HIV-1 producing cells (e.g., HEK293T transfected with a proviral plasmid) are cultured in the presence of this compound.

-

Virion Purification: Supernatant is collected, clarified by low-speed centrifugation, and virions are pelleted by ultracentrifugation through a sucrose cushion.

-

Sample Vitrification: The purified virus suspension is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. A series of 2D projection images are collected as the sample is tilted at different angles relative to the electron beam.

-

Tomogram Reconstruction: The tilt-series images are computationally aligned and back-projected to reconstruct a 3D volume (tomogram) of the virion.

-

Subtomogram Averaging: Regions of interest within the tomogram (e.g., repeating Gag lattice units) are selected, extracted, and averaged to improve the signal-to-noise ratio and achieve higher resolution.

Biochemical Analysis: CA-SP1 Cleavage Inhibition Assay

This assay directly measures the ability of a compound to inhibit the processing of the CA-SP1 (p25) precursor to mature CA (p24).

Caption: A typical workflow to quantify Gag processing inhibition.

Virological Analysis: Single-Cycle Infectivity Assay

This assay is used to determine the IC₅₀ of an antiviral compound by measuring its effect on a single round of viral replication, preventing confounding effects from viral spread.[17]

-

Virus Production: Pseudotyped, single-cycle HIV-1 is produced by co-transfecting HEK293T cells with an envelope-deficient proviral plasmid that contains a reporter gene (e.g., luciferase) and a separate plasmid expressing a viral envelope protein (e.g., VSV-G).

-

Target Cell Plating: Target cells (e.g., TZM-bl) are seeded in 96-well plates.

-

Drug Treatment: Serial dilutions of this compound are added to the target cells.

-

Infection: A standardized amount of the reporter virus stock is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Readout: Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control wells, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

The Structural Basis of this compound Resistance

The clinical development of this compound was halted due to the presence of natural polymorphisms in the SP1 region of Gag that conferred baseline resistance in a significant portion of patients.[12] Resistance mutations selected in vitro and observed in clinical isolates cluster at or near the CA-SP1 cleavage site, further confirming this region as the drug's target.[11][18]

These mutations are thought to confer resistance by altering the conformation of the six-helix bundle, thereby reducing the binding affinity of this compound or by altering the rate of protease-mediated processing to render it insensitive to the inhibitor.[12][14]

| Mutation | Gag Region | Effect on this compound Susceptibility | Reference(s) |

| A1V | SP1 | High-level resistance | [14][19] |

| V7A | SP1 | Resistance | [14][16] |

| L363M | CA | Resistance | [10] |

| A364V | CA | Resistance | [9][10] |

| V370A | SP1 | Resistance (polymorphism) | [9] |

Conclusion and Future Directions

This compound established a novel class of antiretrovirals by demonstrating that the HIV-1 maturation process, and specifically the CA-SP1 junction within the assembled Gag lattice, is a viable therapeutic target. High-resolution structural biology has provided a clear picture of its mechanism: this compound binds to a pocket at the center of the immature Gag hexamer, stabilizing the CA-SP1 six-helix bundle and sterically hindering the final proteolytic cleavage essential for infectivity. While resistance limited the clinical utility of this compound itself, the detailed structural and mechanistic insights it provided have been invaluable. This knowledge is actively guiding the development of second-generation maturation inhibitors with improved potency and broader activity against resistant strains, highlighting the continued promise of targeting this final step in the viral lifecycle.[18]

References

- 1. journals.asm.org [journals.asm.org]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Structural insights into inhibitor mechanisms on immature HIV-1 Gag lattice revealed by high-resolution in situ single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 9. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prototype HIV-1 maturation inhibitor, this compound, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of HIV-1 Maturation Inhibitor Binding and Activity | bioRxiv [biorxiv.org]

- 14. Structural basis of HIV-1 maturation inhibitor binding and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial results for Bevirimat safety and efficacy

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Bevirimat

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PA-457) is a first-in-class antiretroviral drug known as an HIV maturation inhibitor. It presents a novel mechanism of action distinct from existing antiretroviral therapies by targeting the final step of Gag polyprotein processing, which is essential for the formation of mature, infectious HIV-1 virions.[1][2] Early-phase clinical trials were conducted to establish the safety, pharmacokinetic profile, and preliminary efficacy of this compound in both healthy volunteers and HIV-infected individuals. This document provides a comprehensive technical overview of the findings from these foundational studies, including detailed experimental protocols, quantitative data summaries, and visual representations of the drug's mechanism and trial workflows. Although its development was ultimately halted due to issues with baseline resistance related to naturally occurring Gag polymorphisms, the data from these early trials validated maturation inhibition as a viable therapeutic target.[3][4][5]

Mechanism of Action

This compound's mechanism of action is the specific inhibition of the final cleavage step in the HIV-1 Gag processing cascade.[6] The Gag polyprotein is the primary structural protein of HIV. During the viral life cycle, after a new virus particle buds from an infected cell, the viral protease enzyme must cleave Gag into several smaller, functional proteins (including Matrix, Capsid, and Nucleocapsid). This cleavage process triggers a dramatic structural rearrangement, or maturation, of the viral core, which is essential for infectivity.[2][7]

This compound specifically binds to the Gag polyprotein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1).[7][8] This binding action physically obstructs the HIV protease, preventing the cleavage of the CA-SP1 precursor protein (p25) into the mature capsid protein (p24).[9][10] The failure of this critical processing step results in defective core condensation and the release of immature, non-infectious virus particles, thereby halting the spread of the infection to new cells.[1][9]

Safety and Tolerability Profile

Across Phase I and II studies, this compound was observed to be safe and well-tolerated at all tested doses.

Adverse Events Summary

No serious adverse events, dose-limiting toxicities, or deaths were reported in the early-phase single-dose trials.[7][9] All reported adverse effects were categorized as mild.[7] There was no significant increase in adverse events for participants receiving this compound compared to placebo, and no clinically relevant changes in vital signs or laboratory evaluations were observed.[11]

| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Reference |

| Headache | Most commonly reported (4 participants in one trial) | 1 participant in the same trial | [7] |

| Throat Discomfort | Second most common (2 participants in one trial) | Not specified | [7] |

Preclinical Safety

In vitro preclinical studies in human cells suggested a low potential for cytotoxicity.[7] Animal studies indicated that this compound is not immunotoxic and shows no evidence of reproductive or developmental toxicity.[7]

Efficacy Results

The primary measure of efficacy in these trials was the reduction in plasma HIV-1 RNA levels (viral load).

Single-Dose Efficacy in HIV-Infected Patients

A randomized, placebo-controlled study evaluated single oral doses of 75 mg, 150 mg, and 250 mg. The results showed a dose-dependent reduction in viral load.[12]

| Dose Group | Mean Maximum Viral Load Reduction (log₁₀ copies/mL) | Percentage of Patients with >0.5 log₁₀ Reduction | Reference |

| Placebo | -0.15 | Not Applicable | [12] |

| 75 mg | -0.14 | Not Applicable | [12] |

| 150 mg | -0.47 | 42% (for 150mg & 250mg groups combined) | [9][12] |

| 250 mg | -0.46 | 42% (for 150mg & 250mg groups combined) | [9][12] |

Notably, individual patients receiving the 150 mg and 250 mg doses experienced viral load reductions of up to 0.72 log₁₀.[9][12] The antiviral effect was observed even in patients who harbored baseline resistance to other classes of antiretrovirals.[9]

Multiple-Dose Efficacy

A Phase 2a study involving 10 days of this compound monotherapy at a dose of 200 mg/day resulted in a median viral load reduction of greater than 1.0 log₁₀.[6] In a separate 14-day study in treatment-naive patients, the mean viral load reduction was -0.74 log₁₀ copies/mL. This response was even more pronounced (-0.93 log₁₀) in patients who were free of certain baseline Gag polymorphisms that were later identified as conferring reduced susceptibility to the drug.[13]

Effect on CD4 Cell Count

In the single-dose studies, no statistically significant changes in CD4 cell counts were observed across the different dosing groups or over the course of the study period.[9]

Pharmacokinetic Profile

This compound demonstrated a consistent and favorable pharmacokinetic profile suitable for once-daily dosing.[1]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 to 3 hours post-administration | [1][7] |

| Elimination Half-Life (t₁/₂) | 55 to 80 hours | [1][7][9] |

| Metabolism | Hepatic glucuronidation (primarily UGT1A3-mediated) | [9] |

| Drug Interactions | Does not interact with the cytochrome P450 enzyme system | [9] |

| Elimination Route | Primarily hepatobiliary; <1% renal elimination | [1][7] |

| Dose Proportionality | Exposure was proportional to the dose after single and repeat dosing | [11][14] |

The long half-life of this compound supports a once-daily dosing regimen.[1] Following 10 days of repeated dosing, the drug showed an approximately 4-fold greater accumulation compared to day 1.[11]

Experimental Protocols

The early-phase trials for this compound followed rigorous, standardized clinical study designs.

Study Design

The foundational studies were randomized, double-blind, and placebo-controlled.[9] Both single-ascending dose (SAD) and multiple-ascending dose (MAD) escalation formats were used to evaluate safety and pharmacokinetics in healthy volunteers and HIV-infected patients.[11][14]

Patient Population

Key inclusion and exclusion criteria for a representative Phase I/II study in HIV-infected adults were as follows:[9][15]

-

Inclusion Criteria:

-

CD4 count greater than 200 cells/mm³.

-

Plasma viral load between 5,000 and 250,000 copies/mL.

-

Antiretroviral-naïve or off active therapy for at least 4 weeks.

-

Normal renal and hepatic function.

-

-

Exclusion Criteria:

-

Presence of acute opportunistic infections.

-

Inability to comply with study protocols.

-

Conditions affecting drug absorption.

-

Dosing and Sample Collection

In the single-dose efficacy trial, patients were randomized to receive a single oral dose of placebo, 75 mg, 150 mg, or 250 mg of this compound.[15] A comprehensive sample collection schedule was implemented to characterize the pharmacokinetic and pharmacodynamic profiles. For each subject over a 20-day period, approximately 30 blood samples were collected for determining drug concentrations and 20 samples were collected for HIV RNA measurements.[12][15]

Bioanalytical Methods

-

This compound Quantification: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

-

Viral Load Measurement: HIV-1 RNA levels in plasma were quantified using polymerase chain reaction (PCR) assays.[9]

-

Genotyping: Genotyping for mutations associated with antiretroviral resistance was conducted at baseline and at the end of the study.[9]

Conclusion

The early-phase clinical trials of this compound successfully demonstrated that the drug was safe, well-tolerated, and exhibited a dose-dependent antiviral effect in HIV-1-infected individuals.[12] The pharmacokinetic profile, characterized by rapid absorption and a long elimination half-life, was favorable for once-daily oral dosing.[1] These studies provided a crucial clinical proof-of-concept for maturation inhibition as a novel strategy for antiretroviral therapy.[3] While the development of this compound itself was ultimately discontinued due to a variable response rate linked to baseline polymorphisms in the Gag SP1 region, the foundational knowledge gained from these trials has paved the way for the development of second-generation maturation inhibitors designed to overcome these resistance challenges.[3][4][16]

References

- 1. This compound: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound (PA-457): first-in-class HIV maturation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Multiple-dose pharmacokinetics and safety of this compound, a novel inhibitor of HIV maturation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (this compound) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Phase I and II study of the safety, virologic effect, and pharmacokinetics/pharmacodynamics of single-dose 3-o-(3',3'-dimethylsuccinyl)betulinic acid (this compound) against human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BMS-955176 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel Maturation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral maturation is a critical step in the lifecycle of many viruses, involving the proteolytic cleavage of precursor polyproteins into functional structural and enzymatic proteins. This process is essential for the assembly of infectious virions. Inhibition of viral maturation presents a promising therapeutic strategy for the development of novel antiviral agents. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing small molecule inhibitors that can effectively block this crucial stage of viral replication.

These application notes provide detailed protocols for various HTS assays designed to identify novel maturation inhibitors, with a focus on viral proteases from pathogens such as Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Zika Virus (ZIKV). The included methodologies, data presentation guidelines, and visual workflows are intended to equip researchers with the necessary tools to establish robust screening campaigns for the discovery of next-generation antiviral therapeutics.

Data Presentation: Quantitative Analysis of Maturation Inhibitors

The following tables summarize key quantitative data for various maturation inhibitors identified through HTS assays. These metrics are crucial for evaluating compound potency and assay performance.

Table 1: Inhibitors of HIV-1 Protease

| Compound/Inhibitor | Assay Type | Target | IC50/EC50 | Z' Factor | Reference |

| Darunavir (DRV) | Infectivity Assay | HIV-1 Protease | < 1 nM | > 0.5 | [1] |

| Compound C7 | Infectivity Assay | HIV-1 Protease Precursor Autoprocessing | ~ 10 µM | > 0.5 | [1] |

| Compound C6 | Infectivity Assay | HIV-1 Protease Precursor Autoprocessing | ~ 25 µM | > 0.5 | [1] |

| NYAD-1 | Cell-based | HIV-1 CA | 4-21 µM | N/A | [2] |

| VH3739937 | Antiviral Assay | HIV-1 Maturation (CA-SP1 cleavage) | ≤ 5.0 nM | N/A | [3] |

Table 2: Inhibitors of SARS-CoV-2 Main Protease (Mpro/3CLpro)

| Compound/Inhibitor | Assay Type | Target | IC50/EC50 | Z' Factor | Hit Rate | Reference |

| Boceprevir | FRET-based | Mpro | 4.13 µM | 0.72 | 0.56% | [4][5] |

| Simeprevir | FRET-based | Mpro | 13.74 µM | 0.72 | 0.56% | [5] |

| Narlaprevir | FRET-based | Mpro | 5.73 µM | 0.72 | 0.56% | [5] |

| Compound 4a | FRET-based | Mpro | 9.0 ± 4.0 nM | 0.72 | 0.56% | [4] |

| Tranilast | Luciferase Complementation | 3CLpro | N/A | N/A | N/A | [6] |

Table 3: Inhibitors of Zika Virus Protease (NS2B-NS3)

| Compound/Inhibitor | Assay Type | Target | IC50/EC50 | Z' Factor | Reference |

| JNJ-40,418,677 | Cell-based Luciferase | NS2B-NS3 Protease | 12.4 µM | > 0.5 | [7] |

| MK-591 | Cell-based Luciferase | NS2B-NS3 Protease | 23.7 µM | > 0.5 | [7] |

| Theaflavin | Luminescence-based | NS5 Methyltransferase | IC50: 10.10 µM, EC50: 8.19 µM | N/A | [8] |

| NSC157058 | FRET-based | NS2B-NS3 Protease | N/A | N/A | [9] |

Signaling Pathways in Viral Maturation

Understanding the molecular pathways governing viral maturation is essential for designing effective screening assays and interpreting their results. Below are diagrams illustrating key proteolytic processing events.

Figure 1: HIV-1 Gag and Gag-Pol Processing Pathway.

Figure 2: ZIKV NS2B-NS3 Protease Activation and Function.

Experimental Workflows and Protocols

Detailed methodologies for key HTS assays are provided below, accompanied by workflow diagrams to illustrate the experimental process.

High-Throughput Screening (HTS) Campaign Workflow

A typical HTS campaign for identifying viral maturation inhibitors follows a multi-step process from initial screening to hit validation.

References

- 1. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]

- 4. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors [frontiersin.org]

- 9. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring the Effect of Bevirimat on HIV-1 Gag Processing

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for cell-based assays to quantify the inhibitory effect of Bevirimat on the processing of the HIV-1 Gag polyprotein.

Introduction

This compound is an antiretroviral drug belonging to the class of maturation inhibitors.[1][2] It exerts its antiviral effect by specifically targeting the final cleavage event in the processing of the HIV-1 Gag polyprotein.[1][2][3][4][5] This inhibition prevents the separation of the capsid protein (CA) from spacer peptide 1 (SP1), leading to the accumulation of the CA-SP1 precursor protein (p25).[3][6][7] Consequently, the virus particles produced are immature and non-infectious.[1][2][3] This application note details two primary cell-based methods to measure the efficacy of this compound: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action of this compound

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several smaller structural proteins, including the matrix (MA), capsid (CA), and nucleocapsid (NC) proteins. This proteolytic processing is essential for the maturation of the virus and the formation of an infectious viral core. This compound specifically inhibits the cleavage at the junction between CA and SP1.[5][8] By binding to the Gag polyprotein, this compound induces a conformational change that renders the CA-SP1 cleavage site inaccessible to the viral protease.[8] This results in a dose-dependent increase in the amount of uncleaved CA-SP1 and a corresponding decrease in the mature CA (p24) protein within the released viral particles.

Caption: Mechanism of this compound action on HIV-1 Gag processing.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on Gag processing as reported in various studies.

| Parameter | Virus Strain | Cell Type | Value | Reference |

| IC50 | HIV-1 IIIB | MT2 cells | 1.3 nM | [8] |

| IC90 | Wild-type HIV-1 | --- | 22.1 ng/mL (37.8 nM) | [9] |

| CA-SP1/CA Ratio | pNL4-3 | BVM-treated cells | ~75%/25% | [3] |

| Fold Change in EC50 (Resistance) | V370A mutant | --- | 20-120 | [10][11] |

| Fold Change in EC50 (Resistance) | A364V mutant | --- | >1000 | [10][11] |

Experimental Protocols

Cell Culture and Virus Production

This protocol describes the general procedure for producing HIV-1 particles from cell culture for subsequent analysis.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 2-4 µg of proviral DNA is used per well.

-

Add the complexes to the cells.

-

-

This compound Treatment:

-

After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS, Penicillin-Streptomycin, and the desired concentrations of this compound or DMSO as a vehicle control.

-

-

Virus Harvest:

-

Incubate the cells for 48 hours.

-

Collect the cell culture supernatant containing the viral particles.

-

Clarify the supernatant by centrifugation at a low speed (e.g., 1,500 rpm for 10 minutes) to remove cell debris.

-

-

Viral Particle Pelleting:

-

For Western blot analysis, viral particles can be concentrated from the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

-

For ELISA, the clarified supernatant can often be used directly, with appropriate dilutions.

-

Caption: General experimental workflow for this compound treatment and virus production.

Western Blot Analysis of Gag Processing

This method provides a semi-quantitative analysis of the ratio of unprocessed CA-SP1 to mature CA.

Materials:

-

Concentrated viral particles

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-HIV-1 p24 antibody (mouse monoclonal)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Resuspend the viral pellet in 1x SDS-PAGE loading buffer.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p24 primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for CA-SP1 (p25) and CA (p24) using densitometry software. Calculate the percentage of Gag processing inhibition.

p24 ELISA for Quantifying Viral Production

This assay is used to quantify the total amount of p24 antigen (both mature and in the precursor form) in the culture supernatant, which is an indicator of total virus production.

Materials:

-

Commercial HIV-1 p24 ELISA kit (e.g., from Abcam, ABL, Inc.)

-

Clarified cell culture supernatant

-

Microplate reader

Procedure:

-

Follow Manufacturer's Protocol: The specific steps will vary depending on the kit used. A general protocol is outlined below.

-

Sample Dilution: Dilute the clarified supernatants to fall within the linear range of the assay's standard curve.[12]

-

Coating: The wells of the microplate are typically pre-coated with a capture anti-p24 antibody.

-

Sample Addition: Add diluted samples, standards, and controls to the wells and incubate.

-

Washing: Wash the wells to remove unbound material.

-

Detection Antibody: Add a detection anti-p24 antibody (often biotinylated).

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., streptavidin-HRP).

-

Substrate: Add the enzyme substrate (e.g., TMB).

-

Stop Solution: Stop the reaction with a stop solution.

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the p24 concentration in the samples based on the standard curve.

Data Interpretation

-

Western Blot: A successful experiment will show a dose-dependent increase in the intensity of the p25 band (CA-SP1) and a corresponding decrease in the p24 band (CA) in this compound-treated samples compared to the DMSO control.

-

ELISA: The p24 ELISA measures the total p24 antigen. While this compound inhibits Gag processing, it generally does not significantly reduce the total amount of Gag released in viral particles at concentrations that inhibit maturation.[3] Therefore, the p24 concentration can be used to normalize the Western blot data for any variations in virus production between samples.

Troubleshooting

-

No Inhibition of Gag Processing:

-

Low Viral Titer:

-

Optimize transfection efficiency.

-

Ensure cells are healthy and at the optimal confluency for transfection.

-

-

High Background in Western Blot:

-

Increase the number and duration of washing steps.

-

Optimize the blocking conditions.

-

Titer the primary and secondary antibodies.

-

By following these protocols, researchers can effectively measure and quantify the impact of this compound on HIV-1 Gag processing, providing valuable data for antiviral drug development and resistance studies.

References

- 1. This compound: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. pnas.org [pnas.org]

- 5. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyl Amine this compound Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The prototype HIV-1 maturation inhibitor, this compound, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. en.hillgene.com [en.hillgene.com]

- 13. Polymorphisms in Gag spacer peptide 1 confer varying levels of resistance to the HIV- 1maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cryo-Electron Tomography Studies of Bevirimat-Treated HIV-1 Virions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cryo-electron tomography (cryo-ET) for the structural analysis of HIV-1 virions treated with the maturation inhibitor Bevirimat (BVM). This document outlines the mechanism of action of this compound, detailed protocols for virion production and purification, cryo-ET data acquisition and analysis, and presents key quantitative findings from relevant studies.

Introduction to this compound and HIV-1 Maturation

HIV-1 maturation is a critical step in the viral life cycle, where the Gag polyprotein is cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). This proteolytic processing triggers a massive structural rearrangement within the virion, leading to the formation of the characteristic conical capsid core, which is essential for infectivity.

This compound is a first-in-class maturation inhibitor that specifically targets the final cleavage event in Gag processing: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein within the immature virion, this compound is thought to stabilize the immature Gag lattice, thereby preventing the viral protease from accessing the CA-SP1 cleavage site.[1][2] This inhibition results in the production of non-infectious virions with aberrant core morphologies. Cryo-electron tomography is a powerful technique that allows for the three-dimensional visualization of these structural changes in a near-native state.

Mechanism of Action of this compound

This compound's primary mechanism involves the steric hindrance of the viral protease's access to the CA-SP1 cleavage site. This is achieved through the stabilization of the immature Gag lattice. The binding of this compound to the six-helix bundle formed by SP1 peptides is crucial for this stabilization.

Experimental Protocols

This section provides detailed protocols for the production of this compound-treated HIV-1 virions and their subsequent analysis by cryo-ET.

I. Production of this compound-Treated HIV-1 Virions

This protocol is adapted from methodologies described in studies of HIV-1 maturation inhibitors.[1]

Materials:

-

HeLa or HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Proviral DNA plasmid (e.g., pNL4-3)

-

Transfection reagent (e.g., FuGENE 6)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Cell Culture:

-

Culture HeLa or HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Plate cells to be 70-80% confluent on the day of transfection.

-

-

Transfection:

-

Transfect the cells with the pNL4-3 proviral plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

This compound Treatment:

-

At 24 hours post-transfection, replace the culture medium with fresh medium containing this compound at a final concentration of 4 µg/ml.

-

For the control group, add an equivalent volume of DMSO to the culture medium.

-

-

Virus Harvest:

-

At 48 hours post-transfection (24 hours post-treatment), harvest the cell culture supernatant containing the virions.

-

Clarify the supernatant by centrifugation at a low speed (e.g., 1,000 x g for 10 minutes) to remove cells and debris.

-

II. Purification of HIV-1 Virions for Cryo-ET

This protocol incorporates gentle purification steps to maintain the structural integrity of the virions.

Materials:

-

OptiPrep density gradient medium

-

Phosphate-buffered saline (PBS)

-

Ultracentrifuge and rotors

Procedure:

-

Concentration:

-

Concentrate the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

-

Alternatively, for a gentler approach, use a 15-40% OptiPrep step gradient.[3]

-

-

Purification:

-

Resuspend the viral pellet in PBS.

-

Layer the resuspended virions onto a continuous or discontinuous OptiPrep or sucrose density gradient.

-

Perform ultracentrifugation to separate the virions from contaminants.

-

Carefully collect the virus-containing band.

-

-

Final Concentration and Buffer Exchange:

-

Dilute the collected virus band with PBS and pellet the virions by ultracentrifugation.

-

Resuspend the final pellet in a buffer suitable for cryo-ET (e.g., PBS or Tris-HCl).

-

III. Cryo-Electron Tomography Data Acquisition and Processing

Procedure:

-

Grid Preparation:

-

Apply the purified virion solution to glow-discharged holey carbon grids.

-

Blot the grids to create a thin film of the sample and plunge-freeze them in liquid ethane using a vitrification robot (e.g., Vitrobot).

-

-

Data Acquisition:

-

Transfer the vitrified grids to a cryo-transmission electron microscope.

-

Acquire tilt series of the virions, typically from -60° to +60° with 1-2° increments, using a low-dose imaging protocol.

-

-

Tomogram Reconstruction:

-

Align the tilt series images using fiducial markers (e.g., gold nanoparticles) or feature-based alignment.

-

Reconstruct the three-dimensional tomograms using software such as IMOD.[4]

-

-

Subtomogram Averaging:

-

Extract subvolumes corresponding to individual Gag lattice units from the tomograms.

-

Align and average these subvolumes to generate a high-resolution 3D structure of the Gag lattice using software like bfind or PEET.[4]

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying this compound-treated virions using cryo-ET.

Quantitative Data Presentation

The following table summarizes quantitative data on the diameter of different HIV-1 particles as determined by cryo-ET analysis.

| Virion Type | Treatment | Average Diameter (nm) | Standard Deviation (nm) | Reference |

| Immature (PR⁻) | DMSO (control) | 125 | 15 | [4] |

| Immature (PR⁻) | This compound (4 µg/ml) | 126 | 12 | [4] |

| Wild-Type | DMSO (control) | 124 | 9 | [4] |

| Wild-Type | This compound (4 µg/ml) | 125 | 11 | [4] |

| CA5 Mutant | No Treatment | 124 | 12 | [4] |